11-Keto budesonide
Description
Structure
3D Structure
Properties
IUPAC Name |
(1S,2S,4R,8S,9S,12S,13R)-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-11,16-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32O6/c1-4-5-21-30-20-11-17-16-7-6-14-10-15(27)8-9-23(14,2)22(16)18(28)12-24(17,3)25(20,31-21)19(29)13-26/h8-10,16-17,20-22,26H,4-7,11-13H2,1-3H3/t16-,17-,20+,21?,22+,23-,24-,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTERSHSWHLAIHV-ADKFLVHOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(=O)CC3(C2(O1)C(=O)CO)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4C(=O)C[C@@]3([C@@]2(O1)C(=O)CO)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216453-74-6 | |
| Record name | 11-Keto budesonide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0216453746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-KETO BUDESONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H40LJ213Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biochemical Pathways and Enzymatic Formation of 11 Keto Budesonide
Role of 11β-Hydroxysteroid Dehydrogenases in Steroid Metabolism.oup.comphysiology.orgnih.gov
The 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes are crucial regulators of glucocorticoid action at the tissue level. oup.com These enzymes catalyze the interconversion of active 11-hydroxy glucocorticoids, such as cortisol, and their inactive 11-keto forms, like cortisone (B1669442). physiology.orgoup.com This enzymatic "shuttle" effectively controls the intracellular concentration of active glucocorticoids available to bind to glucocorticoid and mineralocorticoid receptors. nih.govaai.org There are two primary isoforms of 11β-HSD, each with distinct roles and tissue distributions. aai.orgwikipedia.org
11β-HSD2 is a high-affinity, NAD-dependent enzyme that functions exclusively as a dehydrogenase. oup.comahajournals.org Its primary role is to convert active glucocorticoids into their inactive 11-keto metabolites. nih.govresearchgate.net This inactivation is a protective mechanism in mineralocorticoid-sensitive tissues, such as the kidney, colon, and salivary glands. oup.comphysiology.org By converting cortisol to cortisone, 11β-HSD2 prevents the illicit activation of the mineralocorticoid receptor by the much more abundant cortisol, thus conferring aldosterone (B195564) selectivity. oup.comphysiology.org This enzyme is also highly expressed in the placenta, where it is thought to protect the fetus from high levels of maternal glucocorticoids. physiology.orgaai.org The inactivation of glucocorticoids by 11β-HSD2 is a key component of its gatekeeper function for the mineralocorticoid receptor. oup.com
In contrast to the unidirectional dehydrogenase activity of 11β-HSD2, 11β-HSD1 is a bidirectional enzyme, though it predominantly functions as an oxoreductase in vivo. oup.comoup.com It utilizes NADP(H) as a cofactor and is responsible for regenerating active glucocorticoids from their inert 11-keto forms. nih.govnih.gov For instance, 11β-HSD1 converts cortisone back to the active cortisol, thereby amplifying glucocorticoid action within specific tissues like the liver and adipose tissue. nih.govoup.com While 11β-HSD2 acts as a protector against glucocorticoid excess, 11β-HSD1 serves to enhance local glucocorticoid tone. physiology.org
| Feature | 11β-HSD1 | 11β-HSD2 |
| Primary Function | Glucocorticoid activation (oxoreductase) | Glucocorticoid inactivation (dehydrogenase) |
| Cofactor | NADP(H) | NAD+ |
| Primary Tissues | Liver, adipose tissue, CNS, lung | Kidney, colon, salivary glands, placenta |
| Physiological Role | Amplifies local glucocorticoid action | Protects mineralocorticoid receptors from glucocorticoid excess |
Specific Conversion of Budesonide (B1683875) to 11-Keto Budesonide.wikipedia.orgsci-hub.se
The metabolism of budesonide, a potent synthetic glucocorticoid, involves its conversion to an 11-keto form, a process that significantly reduces its biological activity. This conversion is a key aspect of its metabolic profile.
The formation of the 11-keto moiety of budesonide is primarily catalyzed by the 11β-HSD2 enzyme. sci-hub.senewcastle.edu.au This oxidation of the 11β-hydroxyl group to a ketone is a critical deactivation step. While some synthetic glucocorticoids are poor substrates for 11β-HSD enzymes, others, like prednisolone, are readily metabolized. nih.gov Studies have shown that the formation of 11-keto metabolites from various steroids can be observed, although the efficiency of this conversion varies depending on the specific steroid structure. sci-hub.se However, some research indicates that budesonide may not be significantly metabolized by placental 11β-HSD2. sci-hub.senewcastle.edu.au The formation of an 11-keto metabolite of budesonide has been identified in urine after oral administration, suggesting this pathway is active in vivo. researchgate.net
Contextual Analysis of this compound within Broader Budesonide Metabolic Networks.nih.govoup.comatsjournals.org
Hydroxylation Reactions of Budesonide (e.g., 6β-hydroxylation, 23-hydroxylation)
A significant metabolic pathway for budesonide involves hydroxylation reactions, where a hydroxyl group (-OH) is introduced into the parent molecule. These reactions occur on the budesonide structure while the acetal (B89532) group is still intact. researchgate.netnih.gov
6β-hydroxylation: The formation of 6β-hydroxybudesonide is a major metabolic route. equitypharmaceuticals.co.zanih.gov This reaction introduces a hydroxyl group at the 6β position of the steroid nucleus. Studies using human liver microsomes have consistently identified 6β-hydroxybudesonide as one of the two principal metabolites of budesonide. nih.govresearchgate.net The formation of this metabolite is a common pathway for several glucocorticoids and is catalyzed by CYP3A enzymes. nih.govresearchgate.net
23-hydroxylation: Another identified hydroxylation pathway results in the formation of 23-hydroxybudesonide. researchgate.netnih.govdshs-koeln.de This metabolite retains the acetal group characteristic of budesonide. researchgate.netnih.gov
Other minor metabolic reactions that maintain the acetal group include the reduction of the C6-C7 bond and the reduction of the C20 carbonyl group. researchgate.netnih.govresearchgate.net
Cleavage of the Acetal Group and Formation of 16α-Hydroxy-Prednisolone
The most prominent metabolic transformation of budesonide is the cleavage of its unique 16α,17α-acetal group. researchgate.netnih.goveuropa.eu This pathway is considered a novel inactivation mechanism for topical glucocorticoids and results in compounds with greatly diminished anti-inflammatory activity. nih.gov
This biotransformation is catalyzed by microsomal monooxygenases and proceeds through an initial hydroxylation followed by a rearrangement to an intermediate ester. researchgate.netnih.gov This ester is then hydrolyzed, breaking the acetal ring and yielding two separate molecules: butyric acid and 16α-hydroxyprednisolone. nih.gov
16α-hydroxyprednisolone: This compound is the main metabolite of budesonide found in human urine and is formed from both the 22R and 22S epimers of budesonide. researchgate.netnih.govmedchemexpress.com It possesses less than 1% of the glucocorticosteroid activity of the parent budesonide molecule, contributing to budesonide's low systemic effects. medsafe.govt.nzequitypharmaceuticals.co.zadrugbank.com
Following the formation of 16α-hydroxyprednisolone, further metabolic changes can occur. One such change is the oxidation of the hydroxyl group at the C11 position to a ketone group. researchgate.netnih.gov This reaction leads to the formation of 16α-hydroxyprednisone , also known as 16α-Hydroxy-11-keto prednisolone . dshs-koeln.demedchemexpress.com This metabolite, along with 16α-hydroxyprednisolone, can be considered a primary target for detecting budesonide use. dshs-koeln.de
Interplay with Cytochrome P450 Enzymes (e.g., CYP3A) in Budesonide Metabolism
The metabolism of budesonide is almost entirely mediated by enzymes belonging to the Cytochrome P450 3A (CYP3A) subfamily. medsafe.govt.nznih.govresearchgate.net These enzymes are highly expressed in the liver and the intestinal wall. isciii.estandfonline.com
CYP3A4: This specific isozyme is the primary and most efficient catalyst for the biotransformation of budesonide. nih.govdrugbank.comtandfonline.com Studies have demonstrated a strong correlation between the rate of formation of the two main metabolites, 6β-hydroxybudesonide and 16α-hydroxyprednisolone, and the activity of CYP3A4. nih.gov The metabolism of budesonide is potently inhibited by ketoconazole, a known strong inhibitor of CYP3A4. nih.govresearchgate.nettandfonline.com
CYP3A5 and CYP3A7: Other members of the CYP3A subfamily, such as CYP3A5 and CYP3A7, also contribute to budesonide metabolism, although to a lesser extent than CYP3A4. nih.govdrugbank.com CYP3A5, which is notably expressed in the lungs, has been shown to efficiently metabolize budesonide. nih.gov In contrast, CYP3A7 demonstrates the slowest metabolic rates. nih.gov
Data Tables
Table 1: Summary of Major Budesonide Metabolic Pathways
| Metabolic Pathway | Enzyme(s) Involved | Key Metabolite(s) Formed |
| 6β-Hydroxylation | CYP3A4, CYP3A5 nih.govnih.gov | 6β-hydroxybudesonide equitypharmaceuticals.co.zanih.gov |
| 23-Hydroxylation | Cytochrome P450 (Presumed CYP3A) researchgate.netnih.gov | 23-hydroxybudesonide researchgate.netnih.gov |
| Acetal Group Cleavage | CYP3A4 nih.govnih.gov | 16α-hydroxyprednisolone researchgate.netnih.gov |
| C11 Oxidation | Cytochrome P450 (Presumed CYP3A) researchgate.netnih.gov | 16α-hydroxyprednisone (16α-Hydroxy-11-keto prednisolone) dshs-koeln.demedchemexpress.com |
Preclinical Pharmacological and Toxicological Research Involving 11 Keto Budesonide
Animal Model Studies Addressing the Metabolic Fate and Systemic Exposure of Budesonide (B1683875) Metabolites.
Studies in animal models have been crucial in elucidating the metabolic pathways of budesonide and the systemic exposure to its metabolites. These investigations have largely centered on the metabolites formed through hydroxylation, with minimal evidence pointing to the significant in vivo generation of 11-Keto budesonide.
The lack of significant formation of an 11-keto derivative in humans and the focus of animal studies on other metabolites suggest that this compound has not been considered a pharmacokinetically significant metabolite. atsjournals.org
The enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD) is responsible for the conversion of active 11-hydroxy steroids to their inactive 11-keto counterparts in various tissues. thieme-connect.com However, in vitro studies using human placental and bronchial epithelial cells have shown that budesonide is not a significant substrate for 11β-HSD2, the isoform predominant in these tissues. sci-hub.seatsjournals.orgnih.gov This suggests that the formation of this compound is negligible in these specific tissues.
While comprehensive studies on the organ-specific metabolism of budesonide to an 11-keto form across a range of animal tissues are scarce, the available evidence points towards this not being a major metabolic pathway. The primary site of budesonide metabolism is the liver, where cytochrome P450 3A (CYP3A) enzymes catalyze the formation of 16α-hydroxyprednisolone and 6β-hydroxybudesonide. nih.govmdpi.com
Table 1: Metabolism of Various Steroids by 11β-Hydroxysteroid Dehydrogenase Type 2 (11β-HSD2) in Human Placental Tissue
| Steroid | Formation of 11-Keto Metabolite |
| Prednisolone | Yes |
| Betamethasone | Yes |
| Beclomethasone | Yes |
| Dexamethasone (B1670325) | Yes |
| Budesonide | No |
| Fluticasone | No |
This table is based on in vitro findings and illustrates the differential metabolism of various synthetic glucocorticoids by 11β-HSD2, highlighting the lack of conversion of budesonide to its 11-keto form in this system. sci-hub.se
Assessment of Biochemical Impact of this compound in Preclinical Models.
Direct investigations into the biochemical impact of this compound in preclinical models are not well-documented. The general understanding is that 11-keto metabolites of glucocorticoids are largely inactive. thieme-connect.com
There is a lack of direct studies evaluating the immunomodulatory and anti-inflammatory activity of this compound. As an impurity in budesonide formulations, its potential biological activity has been considered from a safety perspective. fda.gov However, dedicated preclinical studies to characterize its pharmacological effects are not prominent in the available literature. Generally, the conversion of an 11β-hydroxyl group to an 11-keto group on the steroid nucleus results in a significant loss of anti-inflammatory activity. oup.com
Specific studies evaluating the systemic effects of this compound in animal models have not been identified in the reviewed literature. The systemic effects of budesonide itself are minimized by its high first-pass metabolism in the liver into metabolites with low potency. nih.govfda.gov Given that this compound is not a major metabolite and that 11-keto forms of glucocorticoids are typically inactive, it is presumed that its contribution to systemic effects would be minimal.
Analytical Methodologies for Characterization and Quantification of 11 Keto Budesonide
Chromatographic Techniques for Separation and Identification
Chromatographic methods are fundamental in separating 11-Keto budesonide (B1683875) from budesonide and other related substances. These techniques provide the necessary selectivity and sensitivity for accurate identification and quantification.
High-Performance Liquid Chromatography (HPLC) Methods
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of budesonide and its impurities. nih.govsci-hub.seresearchgate.net Stability-indicating HPLC methods are particularly crucial as they can resolve degradation products from the active pharmaceutical ingredient. nih.govsci-hub.seresearchgate.net
Several reversed-phase HPLC (RP-HPLC) methods have been developed. One such method utilizes a Hypersil C18 column with a mobile phase of ethanol, acetonitrile (B52724), and phosphate (B84403) buffer (pH 3.4) in a 2:30:68 v/v/v ratio, with a flow rate of 1.5 ml/min. nih.govsci-hub.se This method successfully separates the epimers of budesonide, their related impurities, and degradation products. nih.govsci-hub.se Another approach employs a Kromasil C8 column with an isocratic mobile phase of acetonitrile and phosphate buffer (pH 3.2) in a 55:45 v/v ratio at a flow rate of 1.1 mL/min. colab.wsresearchgate.net
Table 1: Examples of HPLC Methods for Budesonide and Impurity Analysis
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Column | Hypersil C18 | Kromasil C8 |
| Mobile Phase | Ethanol:Acetonitrile:Phosphate Buffer (pH 3.4) (2:30:68 v/v/v) nih.govsci-hub.se | Acetonitrile:Phosphate Buffer (pH 3.2) (55:45 v/v) colab.wsresearchgate.net |
| Flow Rate | 1.5 ml/min nih.govsci-hub.se | 1.1 ml/min colab.wsresearchgate.net |
| Detection | UV at 240 nm nih.govsci-hub.se | UV at 244 nm colab.wsresearchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structure Elucidation and Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool for the structural elucidation and sensitive quantification of 11-Keto budesonide. researchgate.netnih.govresearchgate.net This technique combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.
In studies of budesonide metabolism, LC-MS/MS has been instrumental in identifying various metabolites, including those formed by the oxidation of the C11 hydroxyl group to produce this compound. nih.govresearchgate.net The use of collision-induced dissociation in LC-MS/MS provides valuable structural information for the identification of these metabolites. nih.govresearchgate.net For quantitative purposes, LC-MS/MS methods have been developed that can detect budesonide and its metabolites at very low concentrations, often in the picogram per milliliter range. uoa.grshimadzu.co.kr
A study identified ten budesonide-related impurities, including this compound (referred to as impurity L), using LC-QTOFMS. colab.wsresearchgate.net Another highly sensitive LC/MS/MS method was developed for the quantification of budesonide in plasma, achieving a lower limit of quantitation (LLOQ) of 2 pg/mL. shimadzu.co.kr
Gas Chromatography-Mass Spectrometry (GC/MS) for Derivatized Metabolites
Gas Chromatography-Mass Spectrometry (GC/MS) is another valuable technique for the analysis of budesonide metabolites, often requiring derivatization to increase the volatility of the compounds. nih.govresearchgate.netmdpi.com The derivatization process, such as methoxylation of ketone groups and trimethylsilylation of hydroxyl groups, makes the metabolites suitable for GC analysis. researchgate.net
GC/MS in full scan mode with electron ionization has been used to study the structures of budesonide metabolites. nih.govresearchgate.net This technique provides detailed fragmentation patterns that aid in the structural characterization of compounds like this compound. mdpi.com While LC-MS is more commonly used for glucocorticoid analysis, GC-MS offers complementary structural information. mdpi.com
Spectroscopic Approaches for Structural Confirmation
Spectroscopic methods are essential for confirming the chemical structure of this compound, often used in conjunction with chromatographic techniques.
Ultraviolet (UV) Detection in Chromatographic Systems
Ultraviolet (UV) detection is a standard and robust method used in HPLC systems for the quantification of budesonide and its impurities. nih.govsci-hub.secolab.ws The chromophore in the budesonide molecule allows for detection at specific wavelengths.
For the analysis of budesonide and its related compounds, UV detection is typically set around 240-244 nm. nih.govsci-hub.secolab.wsresearchgate.net A developed stability-indicating HPLC method utilized UV detection at 240 nm. nih.govsci-hub.se Another method for quantifying budesonide employed a UV detector at 244 nm. colab.wsresearchgate.net The UV spectrum provides information that, combined with LC-MS/MS data, helps in establishing the potential degradation pathways. scirp.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural elucidation of organic molecules, including steroids like this compound. scirp.orgrsc.orgresearchgate.net NMR provides detailed information about the carbon-hydrogen framework of a molecule.
Both ¹H and ¹³C NMR are used to assign the chemical shifts of the various protons and carbons in the molecule. researchgate.net Advanced NMR techniques such as ¹H-¹H gCOSY, ¹H-¹³C gHSQC, ¹H-¹³C gHMBC, and ¹H-¹H ROESY are employed to establish the connectivity and stereochemistry of the molecule. researchgate.net For instance, NMR was used to characterize a photodegradation impurity of budesonide, identifying it as lumibudesonide. scirp.org The conformational analysis of steroids in solution is also studied using NOE spectroscopy. rsc.org
Sample Preparation and Extraction Methodologies for this compound Analysis
The accurate analysis of this compound from complex matrices, such as biological fluids or pharmaceutical formulations, necessitates meticulous sample preparation and extraction. These steps are critical for removing interfering substances and concentrating the analyte to a level suitable for detection. The choice of method depends on the sample matrix, the concentration of the analyte, and the subsequent analytical technique.
Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)
Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are two of the most common and effective techniques for the purification and concentration of corticosteroids and their metabolites, including this compound, from biological samples. ugent.be
Liquid-Liquid Extraction (LLE) is a classic extraction method based on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. For corticosteroids like budesonide and its metabolites, LLE offers a straightforward approach to sample cleanup. uoa.gr In a typical LLE protocol for related compounds, a plasma sample is first treated to adjust the pH, often made alkaline, to ensure the analyte is in a neutral form, enhancing its partitioning into the organic solvent. uoa.grresearchgate.net Common organic solvents used include ether, ethyl acetate (B1210297), or mixtures like hexane/dichloromethane/isopropanol. uoa.grresearchgate.net The process involves vigorous mixing of the sample with the solvent, followed by separation of the layers. uoa.gr The organic layer, now containing the analyte, is collected, evaporated to dryness, and the residue is reconstituted in a suitable solvent for analysis. uoa.gr This method has been successfully used for the extraction of budesonide from human plasma, demonstrating its applicability for its keto-metabolite. smolecule.com
Solid-Phase Extraction (SPE) is a more modern and often more efficient alternative to LLE, offering higher recovery, cleaner extracts, and the potential for automation. researchgate.netyonsei.ac.kr SPE utilizes a solid sorbent material packed into a cartridge or well-plate to selectively adsorb the analyte from the liquid sample. researchgate.net For corticosteroids, reversed-phase sorbents like C18 or C8 are frequently employed. researchgate.netcolab.ws A general SPE procedure involves four steps:
Conditioning: The sorbent is washed with a solvent like methanol, followed by water or a buffer to prepare it for sample loading.
Loading: The pre-treated sample is passed through the sorbent bed, where the analyte is retained.
Washing: The sorbent is rinsed with a weak solvent to remove interfering substances while the analyte remains bound.
Elution: A strong organic solvent is used to desorb the analyte from the sorbent, which is then collected for analysis. researchgate.net
Specialized SPE sorbents, such as weak cation exchange (WCX) plates, have also been used for the extraction of budesonide, providing excellent sample cleanup and high analytical sensitivity. waters.com Given the structural similarity, these established SPE protocols for budesonide are directly applicable to the extraction of this compound. researchgate.net
Table 1: Comparison of LLE and SPE Methods Used for Budesonide Analysis
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Partitioning between two immiscible liquids | Selective adsorption onto a solid sorbent |
| Example Solvents/Sorbents | Ether, Ethyl Acetate, Hexane/Dichloromethane uoa.grresearchgate.net | C18, C8, Oasis WCX, Isolute C18 uoa.grresearchgate.netwaters.com |
| Advantages | Simple, low cost of materials | High recovery, cleaner extracts, high throughput, automation potential researchgate.net |
| Disadvantages | Large solvent consumption, can be labor-intensive, emulsion formation | Higher cost of consumables, requires method development |
| Typical Application | Extraction of budesonide from human plasma uoa.grsmolecule.com | Automated extraction of budesonide epimers from plasma researchgate.net |
Derivatization Strategies for Enhanced Detection
Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for separation and detection. sci-hub.se For keto-steroids like this compound, derivatization is particularly useful in gas chromatography (GC) to increase volatility and in liquid chromatography-mass spectrometry (LC-MS) to enhance ionization efficiency. researchgate.netddtjournal.com
The 11-keto group is a carbonyl functional group that can react with specific derivatizing agents. ddtjournal.com Common strategies involve targeting the ketone to introduce a moiety that is easily ionizable or chromophoric. sci-hub.se Reagents such as hydroxylamines or hydrazines react with ketones to form oximes or hydrazones, respectively. ddtjournal.com For instance, 2-hydrazino-1-methyl-pyridine (HMP) is a reagent that introduces a permanently charged group, significantly improving detection sensitivity in LC-MS/MS. ddtjournal.com Similarly, 2,4-dinitrophenylhydrazine (B122626) (DNPH) has been used for the determination of aldehydes and ketones. ddtjournal.com
However, the derivatization of glucocorticoids can be complex. The efficiency of the reaction can be hindered by the steroid's structure, and studies have shown that the presence of a keto group at the C11 position can decrease the efficiency of certain derivatization reactions, such as trimethylsilylation. mdpi.com Therefore, choosing a more aggressive or specific derivatization reagent is often necessary to achieve sufficient yields for sensitive analysis. mdpi.com This highlights a critical consideration in method development for this compound, where the reactivity of the 11-keto group must be carefully evaluated to select the optimal derivatization strategy. mdpi.com
Validation Parameters for Analytical Methods (e.g., linearity, sensitivity, selectivity, limit of quantification)
Validation of an analytical method is essential to ensure its reliability, reproducibility, and suitability for its intended purpose. Key validation parameters include linearity, sensitivity, selectivity, and the limit of quantification (LOQ). nih.gov While specific validation data for this compound is not extensively published, the parameters established for its parent compound, budesonide, provide a clear framework for the expected performance of analytical methods. researchgate.netresearchgate.net
Selectivity refers to the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. researchgate.net In chromatographic methods, selectivity is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples. colab.ws
Linearity demonstrates the direct proportionality between the concentration of the analyte and the analytical signal over a defined range. researchgate.net It is typically evaluated by analyzing a series of standards at different concentrations and is confirmed if the correlation coefficient (r²) of the calibration curve is close to 1.000. researchgate.net
Sensitivity is the measure of a method's ability to detect small amounts of the analyte. It is often defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ).
Limit of Detection (LOD) : The lowest concentration of an analyte that can be reliably detected, though not necessarily quantified with acceptable precision and accuracy. nih.gov
Limit of Quantification (LOQ) : The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. nih.gov For bioanalytical methods, the LOQ is often defined as the Lower Limit of Quantification (LLOQ). unal.edu.co
The following tables summarize validation parameters from various validated HPLC and LC-MS/MS methods for the analysis of budesonide, which serve as a benchmark for methods intended for this compound.
Table 2: Example Linearity Data for Budesonide Analysis by HPLC
| Concentration Range (µg/mL) | Correlation Coefficient (r²) | Analytical Method | Source |
| 1 - 50 | 0.9995 | RP-HPLC-UV | researchgate.net |
| 1 - 20 | >0.999 | RP-HPLC-UV | nih.gov |
| 0.05 - 62.50 | 0.9999 | HPLC-UV | researchgate.net |
| 0.5 - 50.0 | Not specified | HPLC-UV | researchgate.net |
Table 3: Example Sensitivity Data for Budesonide Analysis
| Limit of Detection (LOD) | Limit of Quantification (LOQ) | Analytical Method | Source |
| 0.1 µg/mL | 0.25 µg/mL | RP-HPLC-UV | researchgate.net |
| 0.05 µg/mL | 0.5 µg/mL | RP-HPLC-UV | nih.gov |
| 0.02 µg/mL | 0.06 µg/mL | HPLC-UV | researchgate.net |
| Not specified | 7.5 pg/mL (LLOQ) | HPLC-APPI-MS/MS | uoa.gr |
| Not specified | 5 pg/mL (LLOQ) | LC-MS/MS | waters.com |
| 0.01 µg/mL | 1.4 µg/mL | UV Spectrophotometry | japsonline.com |
Future Research Directions and Unexplored Avenues for 11 Keto Budesonide
Deepening Mechanistic Understanding of 11-Keto Budesonide's Formation Kinetics
The formation of 11-Keto budesonide (B1683875) is a critical aspect of the metabolism of its parent compound, budesonide. Budesonide is primarily metabolized by the cytochrome P450 3A (CYP3A) subfamily of enzymes in the human liver. nih.gov Specifically, CYP3A4 is the major enzyme responsible for this conversion. researchgate.nettandfonline.com Future research should focus on elucidating the precise kinetic parameters of this enzymatic reaction. This includes determining the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for the conversion of budesonide to this compound by CYP3A4 and other relevant CYP3A isoforms like CYP3A5. nih.gov Investigating the influence of genetic polymorphisms in CYP3A enzymes on the rate of this compound formation would provide valuable insights into inter-individual variability in budesonide metabolism. Furthermore, exploring the potential for auto-induction of CYP3A4 by budesonide and its impact on the formation of this compound warrants further investigation. tandfonline.comtandfonline.com
Comprehensive Investigation of Specific Receptor Interactions Beyond Glucocorticoid Receptors
While the parent compound, budesonide, is known for its high affinity for the glucocorticoid receptor (GR), the interaction of this compound with various receptors is less understood. mdpi.compatsnap.com It is established that the primary metabolites of budesonide, including 16α-hydroxyprednisolone, have a very low affinity for the glucocorticoid receptor. fda.gov Future studies should aim to comprehensively screen this compound against a wide panel of nuclear receptors and other cellular receptors to identify any potential off-target interactions. This could reveal novel biological activities and potential mechanisms of action independent of the glucocorticoid signaling pathway. Techniques such as competitive binding assays and cell-based reporter gene assays would be instrumental in this exploration.
Exploration of this compound's Biological Activities in Diverse in vitro Systems
The biological activity of this compound remains largely uncharacterized. While it is generally considered to be a less active metabolite of budesonide, its potential effects on various cellular processes have not been thoroughly investigated. mdpi.com Future research should utilize a range of in vitro systems to explore its biological activities. This could include assessing its effects on inflammatory pathways, cell proliferation, apoptosis, and epithelial barrier function in different cell types, such as intestinal and airway epithelial cells. nih.govresearchgate.net Studies have shown that intestinal bacteria can degrade budesonide, and it would be valuable to investigate if this compound has any impact on the growth or composition of the gut microbiota. nih.gov
Development of Advanced Analytical Techniques for Trace-Level Quantification in Biological Matrices
Accurate quantification of this compound in biological matrices such as plasma, urine, and tissue is crucial for pharmacokinetic and metabolic studies. Current methods, primarily based on high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS), have been developed for the quantification of budesonide and its other metabolites. researchgate.netresearchgate.netuoa.grstpaulssinuscentre.comresearchgate.netsciex.comnih.govnih.gov However, there is a need to develop and validate more sensitive and specific analytical methods for the trace-level quantification of this compound. This could involve the use of ultra-high-performance liquid chromatography (UHPLC) for improved separation and the latest generation of mass spectrometers for enhanced sensitivity and selectivity. stpaulssinuscentre.comnih.gov The development of methods for quantifying this compound in various biological samples, including dried blood spots, would also be beneficial for clinical and research applications. mdpi.comnih.gov
| Analytical Technique | Matrix | Lower Limit of Quantification (LLOQ) | Reference |
| HPLC-APPI-MS/MS | Human Plasma | 7.5 pg/mL | uoa.grnih.gov |
| UHPLC-MS/MS | Human Plasma | 1.0 ng/mL | stpaulssinuscentre.com |
| LC-MS/MS | Dog Plasma | - | researchgate.net |
| LC-MS/MS | Human Plasma | 2 pg/mL | sciex.com |
| UHPLC-MS/MS | Dried Blood Spots | 1.0 ng/mL | nih.gov |
Computational Modeling and Simulation of this compound's Molecular Dynamics and Interactions
Computational approaches can provide valuable insights into the molecular behavior of this compound. Molecular dynamics simulations can be employed to study its conformational flexibility and interactions with biological macromolecules, such as enzymes and receptors. Docking studies can predict the binding affinity and orientation of this compound within the active sites of various proteins, including CYP3A4 and other potential targets. These computational models can help to rationalize experimental findings and guide the design of future experiments.
Potential for this compound as a Biochemical Probe in Steroid Metabolism Research
Given that this compound is a specific metabolite of budesonide formed by CYP3A enzymes, it could potentially serve as a biochemical probe to study the activity of these enzymes in vivo and in vitro. nih.gov By measuring the formation of this compound, researchers could assess CYP3A4/5 activity in different individuals or under various physiological and pathological conditions. This could be particularly useful in studies of drug-drug interactions involving CYP3A substrates and inhibitors. researchgate.nettandfonline.com
Novel Synthetic Strategies for this compound and Analog Development
The advancement of synthetic methodologies is crucial for the production of reference standards like this compound and for the development of novel analogs with potentially improved therapeutic profiles. Research in this area explores both chemical and biocatalytic routes to achieve greater efficiency, selectivity, and sustainability.
Chemical Synthesis Approaches
Traditional synthesis of steroid derivatives can be complex and may involve harsh reagents. Modern strategies aim to overcome these limitations. While specific novel syntheses for this compound are not extensively detailed in publicly available research, general principles for synthesizing 11-keto steroids and developing analogs of related corticosteroids like budesonide are applicable.
A general scheme for the synthesis of 11-keto steroids has been reported, starting from Δ⁷,⁹⁽¹¹⁾-steroids that lack functional groups in ring C. davidmoore.org.uk This process involves treating the starting material, such as ergosteryl-D-acetate derived from ergosterol (B1671047) acetate (B1210297), with perbenzoic acid to form an epoxide. davidmoore.org.uk This indicates a potential pathway for the targeted oxidation of the 11-position on the steroid backbone.
The development of budesonide analogs often focuses on modifying the 21-hydroxy group to enhance properties like water solubility, which can influence dissolution and anti-inflammatory effects. nih.gov One approach involves conjugating small hydrophilic molecules. For instance, novel budesonide conjugates have been synthesized by introducing amino acid esters (e.g., glycine, phenylalanine, alanine) and other moieties like diethylamine (B46881) acetate and N-methylpiperazine acetate to the 21-hydroxy position. nih.gov The synthesis of these amino acid ester conjugates typically involves the use of coupling agents like EDCI and DMAP in a solvent such as dichloromethane. nih.gov
Another strategy for analog development is the synthesis of phosphate (B84403) esters. A novel, more manageable, and safer method for the synthesis of budesonide 21-phosphate has been developed, avoiding the use of the highly reactive and moisture-sensitive diphosphoryl chloride. mdpi.comresearchgate.net This improved process utilizes tetrabutylammonium (B224687) dihydrogen phosphate and trichloroacetonitrile (B146778) in acetonitrile (B52724) at room temperature, resulting in good yields. mdpi.com
Furthermore, patents describe processes for preparing steroid derivatives that could be adapted for this compound analog synthesis. One such process involves reacting a 16α,17α-dihydroxy steroid with an aldehyde in the presence of phosphoric acid or sulfuric acid to form the cyclic ketal structure, a key feature of budesonide and its analogs. google.com
Biocatalytic and Semi-Synthetic Strategies
Biocatalysis offers a powerful and selective alternative to traditional chemical methods for steroid modification. The use of microorganisms or isolated enzymes can lead to highly specific transformations under mild conditions.
The enzyme 11β-hydroxysteroid dehydrogenase plays a key role in the natural interconversion between the active 11β-hydroxyl glucocorticoids and their inactive 11-keto metabolites. oup.com Harnessing this or similar enzymatic activity could provide a direct and highly selective route to this compound from budesonide. While specific applications for this compound synthesis are still an area for exploration, the principle of using ketosteroid dehydrogenases is well-established in the pharmaceutical industry for producing various steroid drugs. researchgate.net For example, Δ¹-ketosteroid dehydrogenases are used for the 1(2)-dehydrogenation step in the synthesis of compounds like prednisone (B1679067) and dexamethasone (B1670325). researchgate.net
Microbial transformation is another promising avenue. Strains like Rhodotorula rubra have been shown to perform highly enantioselective reductions of α-haloacetophenones to produce chiral halohydrins, which are key intermediates in the synthesis of various pharmaceuticals. mdpi.com The application of such microbial systems could be explored for stereoselective modifications of the budesonide scaffold to create novel analogs.
The concept of creating prodrugs is also a significant direction in analog development. researchgate.net By chemically modifying the parent drug into an inert form that is activated upon administration, properties such as absorption, distribution, metabolism, and excretion (ADMET) can be optimized. researchgate.net The synthesis of budesonide-21-phosphate is an example of this approach, creating a more water-soluble analog. researchgate.net
Future research will likely focus on combining these strategies, such as using structure-based drug design to identify promising analog targets and then employing a combination of efficient chemical synthesis and selective biocatalysis to produce them. helmholtz-hips.de These approaches hold the potential to yield novel compounds related to this compound with unique properties for research and potential therapeutic applications.
Q & A
Q. How should researchers design trials to evaluate this compound’s reproductive toxicity while adhering to ethical standards?
Methodological and Data Analysis Questions
Q. What statistical frameworks are optimal for analyzing time-to-recovery data in this compound clinical trials?
- Answer : Cox proportional hazards models with hazard ratios (e.g., 1.208 [95% BCI 1.076–1.356]) are suitable for time-to-event endpoints. Adjust for covariates like viral load and comorbidities using stratified randomization, as demonstrated in COVID-19 trials .
Q. How can researchers standardize asthma control metrics when comparing this compound to other corticosteroids?
- Answer : Apply composite endpoints aligning ACQ-5, GINA, and GOAL criteria. For example, define "controlled asthma" as ACQ-5 <1.0, FEV1 ≥80% predicted, and ≤1 exacerbation/year. Use post hoc analyses of existing datasets (n>8,100 patients) to validate cross-criteria consistency .
Safety and Compliance Questions
Q. What personal protective equipment (PPE) and waste disposal protocols are mandated for handling this compound in labs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
